N-(4-hydroxyphenyl)thiophene-3-carboxamide
Overview
Description
“N-(4-hydroxyphenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9NO2S . It has a molecular weight of 219.26 . The IUPAC name for this compound is N-(4-hydroxyphenyl)-3-thiophenecarboxamide .
Molecular Structure Analysis
The InChI code for “N-(4-hydroxyphenyl)thiophene-3-carboxamide” is 1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(4-hydroxyphenyl)thiophene-3-carboxamide” is a compound with a molecular weight of 219.26 . It is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
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Scientific Field: Medicinal Chemistry
- Application Summary : Thiophene derivatives are used to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
- Methods of Application : The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results or Outcomes : Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Scientific Field: Industrial Chemistry and Material Science
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Scientific Field: Organic Electronics
- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Results or Outcomes : The incorporation of thiophene derivatives into electronic devices can improve their performance .
Future Directions
While specific future directions for “N-(4-hydroxyphenyl)thiophene-3-carboxamide” were not found in the search results, thiophene derivatives are a topic of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
N-(4-hydroxyphenyl)thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAKSUABEFMICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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